molecular formula C18H17NO2 B445228 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 333412-99-0

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B445228
CAS No.: 333412-99-0
M. Wt: 279.3g/mol
InChI Key: MOQFAKITSOFEFT-UHFFFAOYSA-N
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Description

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring substituted with a carbaldehyde group at the 3-position and a 2-(4-methylphenoxy)ethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-(4-methylphenoxy)ethyl Group: This step involves the alkylation of the indole nitrogen with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formylation at the 3-Position: The final step is the formylation of the indole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid.

    Reduction: 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a benzimidazole core instead of an indole.

    2-(4-methylphenoxy)ethylamine: Lacks the indole ring and carbaldehyde group.

    4-chloro-2-methylphenoxyacetic acid: Contains a phenoxy group but lacks the indole and aldehyde functionalities.

Uniqueness

1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to the combination of the indole core, which is a bioactive scaffold, and the 2-(4-methylphenoxy)ethyl group, which can enhance its lipophilicity and membrane permeability. The presence of the aldehyde group also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-6-8-16(9-7-14)21-11-10-19-12-15(13-20)17-4-2-3-5-18(17)19/h2-9,12-13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFAKITSOFEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322350
Record name 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333412-99-0
Record name 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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